Product packaging for 2-(2-Cyanophenoxy)-4-chloropyrimidine(Cat. No.:CAS No. 1159826-56-8)

2-(2-Cyanophenoxy)-4-chloropyrimidine

Cat. No.: B1423585
CAS No.: 1159826-56-8
M. Wt: 231.64 g/mol
InChI Key: IXWFLIZOUFAVES-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)-4-chloropyrimidine (CAS 1159826-56-8) is a high-purity organic compound with the molecular formula C11H6ClN3O and a molecular weight of 231.64 . It serves as a critical synthetic intermediate in agricultural chemistry, specifically for the preparation of advanced fungicides. Its primary research value lies in its role as a key building block for the synthesis of azoxystrobin, a leading broad-spectrum strobilurin fungicide . Azoxystrobin is a QoI (Quinone outside Inhibitor) fungicide that acts by inhibiting mitochondrial respiration in fungi, providing control over a wide range of pathogens . The compound's structure, featuring a chloropyrimidine group and a cyanophenoxy moiety, allows for selective nucleophilic aromatic substitution reactions. This reactivity is exploited in multi-step synthesis pathways, where the chlorine atom is displaced by a phenolic group from another intermediate to form the complex structure of the final fungicide product . This makes this compound an indispensable reagent for researchers developing novel crop protection agents, optimizing synthetic routes for scale-up, and studying structure-activity relationships in fungicide chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClN3O B1423585 2-(2-Cyanophenoxy)-4-chloropyrimidine CAS No. 1159826-56-8

Properties

IUPAC Name

2-(4-chloropyrimidin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWFLIZOUFAVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679468
Record name 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-56-8
Record name 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 2-Cyanophenol with Chloro-substituted Pyrimidine Derivatives

  • Step 1: Formation of Phenolate Ion

    • 2-Cyanophenol is reacted with an alkali metal hydroxide or carbonate, preferably sodium hydroxide, to generate the phenolate ion.
    • The reaction is carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAA), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), with DMAA being preferred.
    • Typical reaction conditions involve heating at 60–80 °C (preferably 60–70 °C) for about 1 hour.
    • Water formed during the reaction is removed by distillation under reduced pressure (~20–30 mbar) to drive the reaction forward.
    • The mole ratio of 2-cyanophenol to sodium hydroxide is maintained between 1:1 and 1:1.5 to ensure complete deprotonation of the phenol.
  • Step 2: Nucleophilic Aromatic Substitution

    • The phenolate ion solution is then reacted with a chloro-substituted pyrimidine, specifically 4-chloropyrimidine derivatives.
    • The reaction mixture is heated to 80–130 °C, preferably 90–100 °C, for 2 to 7 hours (commonly 4 to 6 hours).
    • This step results in the substitution of the chlorine atom on the pyrimidine ring by the 2-cyanophenoxy group, yielding 2-(2-Cyanophenoxy)-4-chloropyrimidine or related phenoxy-substituted pyrimidines.
  • Step 3: Workup and Purification

    • After completion, the solvent is removed under reduced pressure.
    • The residue is washed and extracted with non-polar organic solvents such as toluene, xylene, or butyl acetate.
    • Water is added to separate the organic and aqueous phases; the aqueous phase is discarded.
    • The product is crystallized from the organic phase by cooling.
    • The solid is filtered and rinsed with alcohol (methanol preferred) to achieve high purity (98–99%).

This method is described in detail in patent US20090281316A1 and is widely used due to its efficiency and scalability.

Alternative Synthetic Routes and Catalysis

  • Some methods involve the use of sodium or potassium methoxide as the base and catalyst in organic solvents to facilitate the substitution reaction.
  • In one approach, the chloro-substituted pyrimidine is first reacted with a phenolic compound under basic conditions, followed by reaction with 2-cyanophenol to form the desired product.
  • This two-step substitution can improve selectivity and yield in certain cases, as described in European patent EP3770147A1.

Industrial Considerations

  • The choice of solvent and base is critical for industrial scale-up to minimize cost and environmental impact.
  • DMAA is preferred due to its high boiling point and ability to dissolve both reactants and bases effectively.
  • Removal of water formed during the reaction by distillation under reduced pressure is essential to shift the equilibrium towards product formation.
  • Reaction temperatures are optimized to balance reaction rate and minimize side reactions or decomposition.
Parameter Typical Conditions Notes
Phenol to base mole ratio 1:1 to 1:1.5 Ensures complete phenol deprotonation
Solvent DMAA, DMF, DMSO (DMAA preferred) Polar aprotic solvents facilitate SNAr
Reaction temperature (Step 1) 60–80 °C (preferably 60–70 °C) For phenolate formation
Reaction temperature (Step 2) 80–130 °C (preferably 90–100 °C) For nucleophilic substitution
Reaction time (Step 2) 2–7 hours (preferably 4–6 hours) Ensures complete substitution
Pressure Reduced pressure (~20–30 mbar) For removal of water during Step 1
Purification solvents Toluene, xylene, butyl acetate For extraction and crystallization
Product purity 98–99% Achieved after crystallization and washing
  • The described method achieves high purity of this compound, suitable as an intermediate for further synthesis.
  • Reaction yields are typically high, with isolated yields often exceeding 90% under optimized conditions.
  • The process is amenable to scale-up due to straightforward reaction conditions and purification steps.
  • The method avoids the use of expensive or hazardous reagents, making it cost-effective for industrial production.

The preparation of this compound is efficiently accomplished via nucleophilic aromatic substitution of 4-chloropyrimidine derivatives with the phenolate ion of 2-cyanophenol. The use of sodium hydroxide in DMAA solvent, controlled heating, and careful removal of water formed during the reaction are critical parameters. Purification by solvent extraction and crystallization yields high-purity product suitable for agrochemical synthesis. These methods are well-documented in patent literature and have been validated for industrial application, reflecting their robustness and economic viability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyanophenoxy)-4-chloropyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2-Cyanophenoxy)-4-chloropyrimidine exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways, such as the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Selectivity : Its selectivity towards cancer cells over normal cells suggests a favorable safety profile, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)1.88Induces apoptosis via caspase activation
A549 (Lung)26Cell cycle arrest at G2/M phase
HepG2 (Liver)0.74 mg/mLModulates PI3K signaling pathways

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

  • Inhibition Data : Certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs, suggesting potential therapeutic applications in treating inflammatory diseases .

Table 2: Inhibition of COX Enzymes

CompoundTarget EnzymeIC50 (μmol)
Compound ACOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Tumor Size Reduction : A study involving animal models indicated that treatment with this compound resulted in significant reductions in tumor size, showcasing its potential as an effective anticancer agent.
  • Inflammatory Markers : Research demonstrated that administration led to decreased levels of inflammatory markers in models induced with inflammation, supporting its application in treating inflammatory conditions.

Mechanism of Action

The mechanism by which 2-(2-Cyanophenoxy)-4-chloropyrimidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It can bind to receptors, triggering or inhibiting signal transduction pathways.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₁H₆ClN₃O
  • Molecular Weight : 243.64 g/mol
  • Purity : ≥95% (as per commercial listings) .
  • Synthetic Relevance : Used in the preparation of fungicides, such as azoxystrobin derivatives, by serving as a pyrimidine backbone .

Structural and Functional Group Differences

The following table highlights structural distinctions between 2-(2-cyanophenoxy)-4-chloropyrimidine and analogous pyrimidine derivatives:

Compound Name Substituents on Pyrimidine Ring Functional Groups/Substituents Key Applications References
This compound Cl at C4, 2-cyanophenoxy at C2 Cyano, chloropyrimidine Agrochemical intermediates
Azoxystrobin (Methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate) Methoxyacrylate, 2-cyanophenoxy at C6 Ester, methoxy, cyano Broad-spectrum fungicide
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Cl at C2, 3-nitrophenoxy at C4, thiophene at C6 Nitro, thiophene, chloropyrimidine Research in heterocyclic chemistry
4-(Benzyloxy)-2-chloropyrimidine Cl at C2, benzyloxy at C4 Benzyl ether, chloropyrimidine Covalent inhibitor synthesis
4-Amino-2-chloropyrimidine Cl at C2, NH₂ at C4 Amino, chloropyrimidine Pharmaceutical intermediates
Key Observations:
  • Substituent Position: The position of substituents (e.g., Cl at C4 vs. C2) significantly alters electronic density and reactivity. For example, the 4-chloro group in this compound enhances electrophilic substitution at C6, whereas 2-chloro derivatives favor nucleophilic displacement at C2 .
  • Functional Group Impact: The 2-cyanophenoxy group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack compared to nitro or benzyloxy substituents .
This compound:
  • Route: Typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-cyanophenol and 2,4-dichloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Yield : ~70–85% (optimized conditions) .
Comparable Compounds:

Azoxystrobin: Synthesized via multi-step reactions involving transesterification and coupling of this compound with methoxyacrylate precursors .

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Prepared using Pd-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce thiophene at C6, followed by nitrophenoxy substitution at C4 .

Biological Activity

2-(2-Cyanophenoxy)-4-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a chlorinated pyrimidine core, making it a candidate for various therapeutic applications.

  • Molecular Formula : C11H8ClN3O
  • Molecular Weight : 233.66 g/mol
  • CAS Number : 1159826-56-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's ability to inhibit certain kinases has been noted, suggesting its potential as an anti-cancer agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown potent inhibition against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-dependent Kinase 1 (CDK1), both critical in cancer progression.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)Reference
VEGFR-2 InhibitionKinase0.5
CDK1 InhibitionKinase0.8
Cell ProliferationVarious Cell Lines<1

Study on Antiproliferative Effects

A notable study published in Journal of Medicinal Chemistry explored the antiproliferative effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 1 µM, with a mechanism involving apoptosis induction through the activation of caspase pathways.

In Vivo Efficacy

In vivo studies further support the compound's efficacy. Animal models treated with this compound exhibited tumor growth inhibition compared to control groups. The pharmacokinetic profile showed favorable absorption and distribution, enhancing its potential for therapeutic use.

Structure-Activity Relationship (SAR)

The structural modifications of pyrimidine derivatives can significantly influence their biological activity. The presence of the cyanophenoxy group in this compound has been identified as crucial for its inhibitory effects on kinases. SAR studies suggest that alterations to this moiety may enhance or diminish its potency.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Cyanophenoxy)-4-chloropyrimidine with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and reaction time) based on precursor reactivity. For example, using dichloromethane as a solvent and sodium hydroxide as a base can improve yield and purity . Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should employ HPLC (>99% purity) and NMR (to confirm absence of unreacted intermediates or byproducts) .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Follow GHS-aligned protocols:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators in poorly ventilated areas .
  • Ventilation : Work under a fume hood to minimize inhalation risks .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the cyanophenoxy and chloropyrimidine moieties. Mass spectrometry (HRMS) confirms molecular weight.
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >99% purity .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Apply a 2k^k factorial design to test variables like temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (dichloromethane vs. DMF). Analyze main effects and interactions using ANOVA to identify optimal conditions. For example, higher temperatures may accelerate coupling but increase side reactions, requiring trade-off analysis .

Q. How to resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Conduct controlled solubility studies across solvents (e.g., DMSO, ethanol, acetonitrile) at standardized temperatures (25°C, 40°C). Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Conflicting data may arise from crystallinity differences; characterize batch-specific polymorphs via X-ray diffraction .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the electron density of the chloropyrimidine ring. Localize electrophilic sites (C-4 chlorine) and compare with experimental kinetics. Molecular docking can predict binding affinities with biological targets, aiding drug design .

Q. How does structural modification of the cyanophenoxy group affect biological activity?

  • Methodological Answer : Synthesize analogs (e.g., replacing cyano with nitro or methoxy groups) and evaluate bioactivity via enzyme inhibition assays (IC50_{50} values). Use SAR analysis to correlate electronic effects (Hammett σ constants) with potency. Reference analogs like 4-chloro-2-aminopyrimidine derivatives for baseline comparisons .

Q. What strategies improve the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4–8 weeks. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the cyano group). Stabilize formulations by storing in amber glass under nitrogen at -20°C, with desiccants to prevent moisture absorption .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Cyanophenoxy)-4-chloropyrimidine
Reactant of Route 2
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2-(2-Cyanophenoxy)-4-chloropyrimidine

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